(2,5-Dioxopiperazin-1-YL)acetic acid
Description
(2,5-Dioxopiperazin-1-YL)acetic acid (chemical formula: C₇H₁₀N₂O₄, molecular weight: 186.17 g/mol) is a heterocyclic compound featuring a piperazine ring substituted with two ketone groups (2,5-dioxo) and an acetic acid side chain. Its structural analogs, particularly bis-dioxopiperazines like I.C.R.F. 159, have demonstrated anticancer properties by inhibiting DNA synthesis, suggesting a possible shared mechanism of action for related compounds .
Properties
IUPAC Name |
2-(2,5-dioxopiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-8(3-6(11)12)5(10)1-7-4/h1-3H2,(H,7,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXLNYSVQVWRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576264 | |
| Record name | (2,5-Dioxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98135-15-0 | |
| Record name | (2,5-Dioxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopiperazin-1-YL)acetic acid typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Acetic acid or a similar solvent
Catalyst: Acidic or basic catalyst to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity piperazine and acetic anhydride
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopiperazin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetic acid, ethanol, water
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives
Reduction Products: Amines and related compounds
Substitution Products: Various substituted piperazine derivatives
Scientific Research Applications
Medicinal Chemistry
(2,5-Dioxopiperazin-1-YL)acetic acid is being explored as a lead compound for designing new drugs targeting various diseases, including cancer and viral infections:
- Cancer Treatment : Research indicates that derivatives of this compound exhibit anti-cancer properties. For instance, compounds derived from diketopiperazines have shown effectiveness against several cancer types, including sarcoma and leukemia . In preclinical studies, specific formulations demonstrated significant tumor weight reduction and increased survival rates in animal models .
- Antiviral Activity : Recent studies have evaluated the antiviral properties of 2,5-DKP derivatives against the H5N2 influenza virus. These derivatives were synthesized and tested for their ability to inhibit viral replication through hemagglutination assays and molecular docking studies .
Biochemical Research
The compound serves as an important tool in biochemical research for studying enzyme inhibition and receptor interactions:
- Enzyme Inhibition : The compound's interaction with various enzymes has been investigated to understand its potential as an inhibitor. This property is crucial for developing therapeutic agents that can modulate enzyme activity in disease contexts.
- Receptor Binding Studies : The binding affinity of this compound to specific receptors has been assessed, providing insights into its pharmacological potential.
Industrial Applications
The compound is utilized in the synthesis of more complex molecules in chemical manufacturing processes:
- Synthesis Building Block : It serves as a precursor for producing other biologically active compounds and industrial chemicals.
Case Studies and Experimental Findings
Several key studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of (2,5-Dioxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: Inhibits the activity of specific enzymes, affecting metabolic processes
Receptor Binding: Binds to receptors on cell surfaces, altering signal transduction pathways
Comparison with Similar Compounds
Key Observations :
- Ring Modifications: Replacement of the piperazine ring with imidazolidinone (e.g., ) reduces ring strain and alters hydrogen-bonding capacity.
- Side Chain Variations: Substituting acetic acid with propanoic acid () increases molecular weight and may enhance target binding through extended hydrophobic interactions.
- Dimeric Structures: Bis-dioxopiperazines like I.C.R.F. 159 exhibit dual active sites, enabling crosslinking with DNA strands, unlike mono-dioxopiperazines .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is provided below:
| Property | This compound | (2,5-Dioxo-4,4-dipropylimidazolidin-1-YL)acetic Acid | I.C.R.F. 159 |
|---|---|---|---|
| Molecular Weight (g/mol) | 186.17 | 242.27 | 268.27 |
| Density (g/cm³) | ~1.2 (predicted) | 1.167 (predicted) | Not reported |
| pKa | ~3.75 (carboxylic acid) | 3.75 (predicted) | Not reported |
| Solubility | Moderate in polar solvents | Low (due to dipropyl groups) | Low |
Implications :
- Lipophilicity : Dipropyl and phenyl substitutions () increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Acidity: The acetic/propanoic acid side chain governs ionization at physiological pH, influencing bioavailability and protein binding .
Anticancer Activity
- I.C.R.F. 159 : Demonstrated efficacy in acute leukemia and lymphosarcoma by inhibiting DNA synthesis, likely via intercalation or topoisomerase inhibition .
- However, the absence of a dimeric structure may reduce potency compared to bis-dioxopiperazines .
AMPA Receptor Modulation
- 2-(3,5-Dioxopiperazin-1-yl)propanoic Acid: The (S)-enantiomer acts as a potent AMPA receptor agonist, highlighting the role of stereochemistry in neurological activity . This contrasts with the parent compound, which lacks receptor-specific data.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (2,5-dioxopiperazin-1-yl)acetic acid derivatives, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves cyclocondensation of diketopiperazine precursors with activated acetic acid derivatives (e.g., bromoacetic acid). Purity optimization requires iterative recrystallization using polar aprotic solvents (e.g., dimethylformamide) and monitoring by reversed-phase HPLC with UV detection at 210–260 nm. Impurity profiling via LC-MS can identify unreacted intermediates or hydrolyzed byproducts .
Q. How can titration methods be adapted to quantify the carboxylic acid moiety in this compound?
- Methodological Answer : Standardize NaOH against potassium hydrogen phthalate (KHP) using phenolphthalein as an indicator. For the compound, dissolve 10–20 mg in 25 mL deionized water, titrate with 0.1 M NaOH, and calculate molarity from the equivalence point. Ensure endpoint accuracy by performing triplicate trials and correcting for solvent density .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to resolve the piperazine ring protons (δ 3.0–4.5 ppm) and acetic acid carbonyl (δ 170–175 ppm). IR spectroscopy confirms C=O stretches (1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₀N₂O₄: calc. 199.0721) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the dioxopiperazine ring?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo Kα radiation (λ = 0.71073 Å) provides bond-length precision (±0.005 Å). For this compound derivatives, analyze torsion angles (C–N–C–O) to confirm chair or boat conformations. Refinement with SHELX and validation via PLATON ensures structural accuracy .
Q. What experimental strategies address contradictory reports on the compound’s biological activity in in vitro assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:
- Use RPMI-1640 media buffered at pH 7.4 for cell-based assays.
- Pre-incubate the compound with albumin (40 mg/mL) to assess protein-binding interference.
- Validate activity via orthogonal assays (e.g., AMPA receptor binding vs. enzymatic inhibition) .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets like proline dehydrogenase?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (PDB: 8UQ1). Set grid parameters to encompass the active site (e.g., 20 ų box centered on co-crystallized ligands). Validate docking poses with MD simulations (GROMACS) over 100 ns to assess binding stability .
Q. What strategies mitigate degradation of this compound in aqueous buffers during long-term stability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
